![molecular formula C10H12N2O3 B2868595 Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate CAS No. 2253619-44-0](/img/structure/B2868595.png)
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate
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Description
“Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-8(6-13)2-3-11-12/h2-3,6-7,9H,4-5H2,1H3/t7-,9- . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Electrocyclic Reactions and Theoretical Predictions
One study focused on the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, leading to the production of methyl (2H)-pyrane-5-carboxylate through electrocyclization. This research confirms theoretical predictions regarding the behavior of formyl and ester groups in cyclobutene electrocyclic reactions, illustrating the compound's utility in exploring reaction mechanisms (Niwayama & Houk, 1992).
Antagonism at Excitatory Amino Acid Receptor Sites
Another area of application is the synthesis of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluated for their potential as NMDA receptor antagonists and for their anticonvulsant activity. This showcases the compound's relevance in medicinal chemistry, particularly in developing treatments for neurological conditions (Gaoni et al., 1994).
Synthesis of Functional Fluorophores
Research into the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for producing novel functional fluorophores underlines the compound's importance in the development of fluorescent probes. These probes can be used to detect biologically or environmentally relevant species, contributing to bioimaging and environmental monitoring (Castillo, Tigreros, & Portilla, 2018).
Active DNA Demethylation
A study on TET-mediated active DNA demethylation, involving the oxidation of 5-methylcytosine to various intermediates, highlights the broader context in which related compounds operate within epigenetic modifications. This research provides a fundamental understanding of mechanisms that could be relevant to diseases like cancer, showcasing the compound's potential utility in epigenetics and therapeutic research (Wu & Zhang, 2017).
properties
IUPAC Name |
methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-8(6-13)2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMJMRAROPBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C(=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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